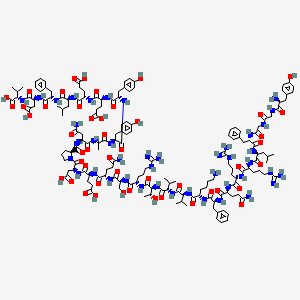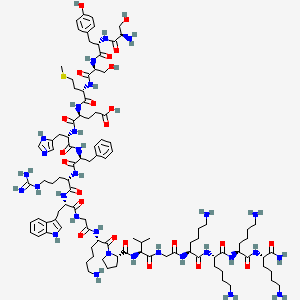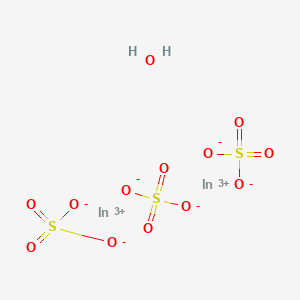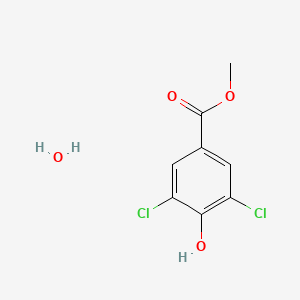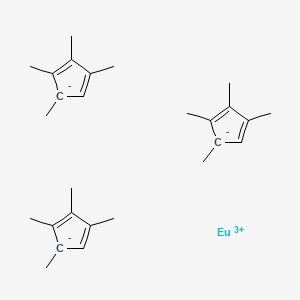
europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene
Overview
Description
Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is a coordination compound where europium, a lanthanide metal, is complexed with 1,2,4,5-tetramethylcyclopenta-1,3-diene. Europium is known for its luminescent properties, making it valuable in various scientific and industrial applications. The ligand, 1,2,4,5-tetramethylcyclopenta-1,3-diene, is a derivative of cyclopentadiene with four methyl groups, enhancing its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene typically involves the reaction of europium(III) chloride with 1,2,4,5-tetramethylcyclopenta-1,3-diene in the presence of a suitable solvent. The reaction is often carried out under an inert atmosphere to prevent oxidation. The mixture is heated to facilitate the formation of the complex, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The europium center can be oxidized to higher oxidation states under specific conditions.
Reduction: Reduction reactions can convert europium(III) to europium(II), altering the compound’s properties.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield europium(IV) complexes, while reduction can produce europium(II) species. Substitution reactions result in new europium complexes with different ligands .
Scientific Research Applications
Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for synthesizing other europium complexes.
Biology: Employed in bioimaging and as a luminescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs), and in the development of high-power laser materials
Mechanism of Action
The mechanism by which europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene exerts its effects involves the interaction of the europium ion with its ligands The europium ion can transfer energy absorbed by the ligands to its own electronic states, resulting in luminescenceThe molecular targets and pathways involved depend on the specific application, such as targeting biological molecules in bioimaging or interacting with organic molecules in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
- **
Properties
IUPAC Name |
europium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Eu/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWCMVCXVVBIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Eu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584094 | |
| Record name | Europium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308847-87-2 | |
| Record name | Europium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



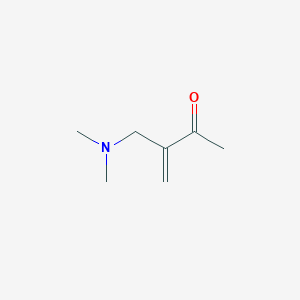
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)

![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)
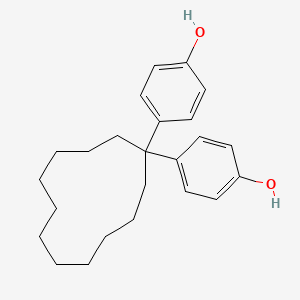
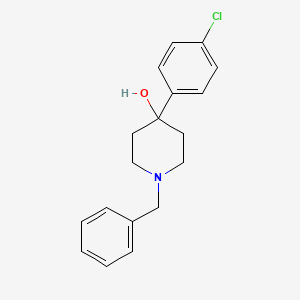
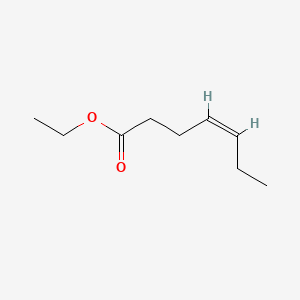

![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)
